molecular formula C20H22Cl2N6O B2686713 N2-(4-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179476-56-2

N2-(4-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2686713
M. Wt: 433.34
InChI Key: XOGLTHXZNYXGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(4-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C20H22Cl2N6O and its molecular weight is 433.34. The purity is usually 95%.
BenchChem offers high-quality N2-(4-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(4-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound belongs to a broader class of chemicals that have been synthesized and characterized for their unique properties. For example, the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives show significant larvicidal activity, highlighting the compound's potential in pest control applications (Gorle et al., 2016). Additionally, new heat-resistant polyamides bearing an s-triazine ring have been synthesized, demonstrating the compound's relevance in developing materials with high thermal stability and good flame retardancy (Dinari & Haghighi, 2017).

Biological Applications

Chloro-s-triazines, including compounds similar to the one , have been used as markers and fixatives for studying growth in teeth and bones, suggesting their utility in dental and bone research (Goland & Grand, 1968). Furthermore, the use of a low-cost biosorbent for pesticide removal from wastewater illustrates the compound's potential in environmental remediation (Boudesocque et al., 2008).

Antimicrobial and Antitumor Activities

Synthesis and biological activity studies of 2,4,6-trisubstituted-1,3,5-s-triazines have shown promising results in terms of antibacterial, antifungal, and antitubercular activities (Patel et al., 2003). This indicates the compound's potential application in developing new antimicrobial agents.

Material Science Applications

The synthesis and characterization of new heat-resistant polyamides bearing an s-triazine ring under green conditions are particularly noteworthy. These polyamides exhibited good thermal stability and flame retardancy, suggesting potential applications in creating materials that require high thermal resistance and safety standards (Dinari & Haghighi, 2017).

Environmental Remediation

The compound's derivatives have been studied for their effectiveness in removing pesticides from wastewater, highlighting its potential in environmental cleanup efforts. Specifically, the study on using a lignocellulosic substrate as an adsorbent demonstrates the compound's relevance in sustainable environmental remediation practices (Boudesocque et al., 2008).

properties

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O.ClH/c1-14-2-6-16(7-3-14)22-18-24-19(23-17-8-4-15(21)5-9-17)26-20(25-18)27-10-12-28-13-11-27;/h2-9H,10-13H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGLTHXZNYXGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-chlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

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